Benzyldimethylsilane

説明

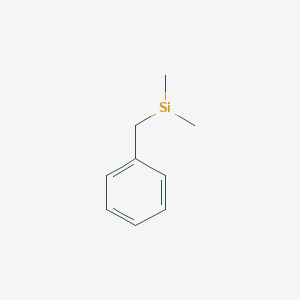

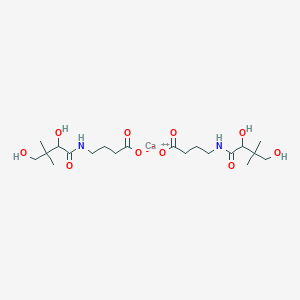

Benzyldimethylsilane is a chemical compound with the molecular formula C9H14Si . It is also known by other names such as Benzyl (dimethyl)silane and Dimethyl (phenylmethyl)silane . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The molecular structure of Benzyldimethylsilane consists of a benzyl group (C6H5CH2-) attached to a silicon atom, which is further bonded to two methyl groups (CH3) and a hydrogen atom . The average mass of this compound is 150.293 Da .

Physical And Chemical Properties Analysis

Benzyldimethylsilane is a liquid at room temperature with a density of 0.949 g/mL at 25 °C . It has a boiling point of 173.3±9.0 °C at 760 mmHg . The compound is insoluble in water . It has a refractive index of n20/D 1.502 .

科学的研究の応用

Synthesis of Organic Compounds

- Benzyldimethylsilane is utilized in the synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone through palladium-catalyzed cross-coupling reactions. This synthesis often occurs at ambient temperature and is significant in organic chemistry (Morrill & Mani, 2007).

Pervaporation and Vapor Permeation Studies

- Benzyldimethylsilane derivatives, such as polydimethylsiloxane (PDMS), are extensively studied for pervaporation and vapor permeation. These studies focus on separating low volatile organic compounds like benzene and toluene from various solutions, highlighting the material's potential in separation technologies and environmental applications (Fouda et al., 1993); (Peng et al., 2005); (Zhang et al., 1992).

Air Sampling and Environmental Monitoring

- Research on air sampling techniques, especially for volatile organic compounds (VOCs) like benzene and toluene, often employs PDMS-based passive air samplers. These studies contribute significantly to environmental monitoring and occupational health (Okeme et al., 2016); (Baimatova et al., 2016); (Chao et al., 2011).

Biomedical and Biomechanical Applications

- PDMS, a derivative of benzyldimethylsilane, finds extensive use in biomedical applications due to its biocompatible properties. It's used in devices like micro pumps, optical systems, and microfluidic circuits. The biomechanical behavior of PDMS closely mimics biological tissues, making it valuable for studies in biomedicine and mechanobiology (Victor et al., 2019); (Chuah et al., 2015).

Membrane Technology for Water Treatment

- PDMS-coated devices are explored for removing contaminants like benzene from water. These studies show the potential of benzyldimethylsilane derivatives in water treatment and purification technologies (Chao et al., 2010); (Rasheed et al., 2022).

Advances in Lab-on-a-Chip Technologies

- Innovations in microfluidic and lab-on-a-chip technologies often utilize PDMS due to its versatility and ease of fabrication. These advances are crucial for rapid prototyping and development of low-cost, disposable microfluidic devices for a range of applications, including medical diagnostics and environmental testing (Bhagat et al., 2007); (Ren et al., 2015).

Safety and Hazards

特性

InChI |

InChI=1S/C9H13Si/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDKWDVYZOKBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883702 | |

| Record name | Benzene, [(dimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyldimethylsilane | |

CAS RN |

1631-70-5 | |

| Record name | Benzene, ((dimethylsilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl(phenylmethyl)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(dimethylsilyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, [(dimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does benzyldimethylsilane participate in cross-coupling reactions?

A: Benzyldimethylsilane can be incorporated into cyclic structures through reactions like silylcarbocyclization. These cyclic structures, such as (Z)-alkylidenylbenzylsilanes, can undergo palladium-catalyzed cross-coupling reactions with aryl halides. This process effectively replaces the silicon-containing group with an aryl group, leading to the formation of highly substituted cyclopentanes and other complex molecules [].

Q2: Can you provide an example of benzyldimethylsilane's use in total synthesis?

A: Research demonstrates the use of benzyldimethylsilane in synthesizing cyclic dimethylalkenylsiloxanes. These cyclic siloxanes serve as valuable precursors for (Z)-selective Hiyama cross-coupling reactions. This methodology proved instrumental in a concise total synthesis of leukotriene B3, showcasing the reagent's utility in complex natural product synthesis [].

Q3: Does benzyldimethylsilane exhibit selectivity in its reactions?

A: Yes, benzyldimethylsilane displays selectivity in various reactions. For instance, it enables the (Z)-selective trialkylsilylation of terminal olefins when combined with an iridium catalyst system []. Additionally, in the presence of a rhodium catalyst, it participates in silylcarbocyclization reactions, favoring the formation of five-membered rings with a (Z)-alkylidenylbenzylsilyl group [].

Q4: Are there any specific reaction conditions that favor reactions involving benzyldimethylsilane?

A4: The research highlights the importance of specific conditions for optimizing reactions with benzyldimethylsilane:

- Catalysts: Palladium catalysts are frequently employed for cross-coupling reactions involving alkylidenylsilanes derived from benzyldimethylsilane []. Iridium catalysts, particularly in combination with ligands like dtbpy and additives like 2-norbornene, are crucial for achieving high yields and Z-selectivity in trialkylsilylation reactions [].

- Temperature: Cross-coupling reactions utilizing alkylidenylsilanes often proceed efficiently at ambient temperatures [], while trialkylsilylation may require moderately elevated temperatures, around 40°C [].

Q5: What are the structural characteristics of benzyldimethylsilane?

A5: Benzyldimethylsilane consists of a benzene ring (C6H5) attached to a silicon atom. The silicon atom is further bonded to two methyl groups (CH3) and a hydrogen atom (H). This structure provides a reactive silicon-hydrogen bond, allowing it to participate in various chemical transformations.

Q6: How can the reactivity of benzyldimethylsilane be compared to similar compounds?

A: Studies focusing on Nuclear Magnetic Resonance (NMR) provide insights into the electronic properties of benzyldimethylsilane and its analogs. By analyzing 29Si-H coupling constants, researchers can infer the electron-donating or withdrawing nature of substituents attached to the silicon atom. This information helps understand how structural modifications affect the reactivity of benzyldimethylsilane compared to similar compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2.2]Paracyclophane](/img/structure/B167438.png)